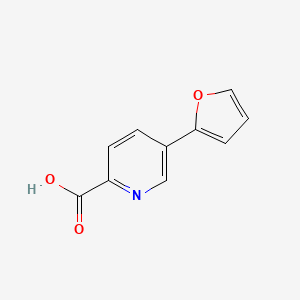

N-羟基-2-(萘-1-基)乙酰胺

描述

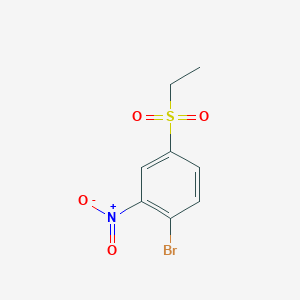

N-hydroxy-2-(naphthalen-1-yl)acetamide is a compound that has been studied for its potential in various applications, including as an inhibitor of aminopeptidase N due to its metal-chelating hydroxamate group . It has also been explored for its antiproliferative activities against a range of human cancer cell lines .

Synthesis Analysis

The synthesis of related naphthalene-based acetamides has been reported using different methods. For instance, a one-step synthesis method was used to create a sulfonate derivative by reacting specific sulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 . Another study reported the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative properties, indicating the versatility of the naphthalene acetamide scaffold in medicinal chemistry . Additionally, novel N-arylidene acetohydrazides with a naphthalene moiety were synthesized and evaluated for anti-HIV activity .

Molecular Structure Analysis

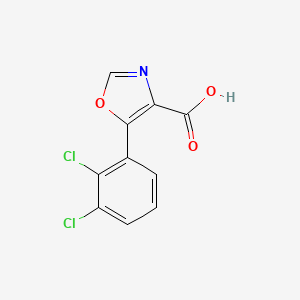

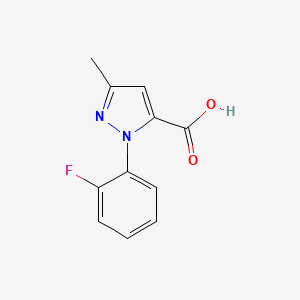

The molecular structure of N-hydroxy-2-(naphthalen-1-yl)acetamide is characterized by the presence of a hydroxamate group, which is known for its metal-chelating properties. This functional group is crucial for the compound's inhibitory activity against aminopeptidase N . The naphthalene ring system is a common feature in the molecular structures of the compounds studied, which contributes to their biological activities .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based acetamides can be influenced by the presence of different functional groups. For example, the hydroxamate group in N-hydroxy-2-(naphthalen-1-yl)acetamide plays a significant role in its ability to inhibit aminopeptidase N . The synthesis processes often involve reactions such as acylation, as seen in the creation of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid , and N-alkylation, as in the case of N-methyl acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structures. For instance, the planarity of the naphthalene ring and the orientation of substituents can affect the compound's conformation and, consequently, its biological activity . The characterization techniques such as MS, FTIR, 1H NMR, and 13C NMR are essential for confirming the chemical structures and understanding the properties of these compounds .

科学研究应用

抗血管生成活性

N-羟基-2-(萘-2-基硫基)-乙酰胺已被确认为氨肽酶N (APN) 的有效抑制剂,表现出显著的抗血管生成活性。这种化合物强力抑制了APN活性,而APN在调节血管生成中至关重要,这是肿瘤生长和转移中涉及的过程。它还以低微摩尔浓度抑制了由碱性成纤维细胞生长因子诱导的牛主动脉内皮细胞的侵袭,突显了其在癌症治疗中的潜力 (Lee et al., 2005)。

合成方法

利用Fe3O4磁性纳米颗粒在超声辐照下促进的直接三组分反应合成1-(芳基(哌啶-1-基)甲基)萘-2-醇和N-((2-羟基萘-1-基)(芳基)甲基)乙酰胺衍生物展示了创新的合成方法。这些方法提供了清洁、高效和高产率的方法来制备N-羟基-2-(萘-1-基)乙酰胺衍生物,凸显了它们在有机合成和潜在药物应用中的重要性 (Mokhtary & Torabi, 2017)。

抗帕金森病活性

新型2-(萘-1-基)-N-[2-取代(4-氧代噻唑啉-3-基)]乙酰胺衍生物已被合成并评估其抗帕金森病活性。具有显著自由基清除活性的衍生物在体内模型中显示出强效的抗帕金森病效果,表明这是开发新的帕金森病治疗药物的有希望途径 (Gomathy等,2012)。

抗增殖活性

已合成并评估了某些N-(萘-2-基)乙酰胺和N-(取代苯基)乙酰胺衍生物对各种人类癌细胞系的抗增殖活性。在这些中,特定衍生物表现出强效活性,特别是对鼻咽癌细胞,表明N-羟基-2-(萘-1-基)乙酰胺衍生物在癌症治疗中的治疗潜力 (Chen et al., 2013)。

安全和危害

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N-hydroxy-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXBPGHSYDTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908335 | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-(naphthalen-1-yl)acetamide | |

CAS RN |

10335-80-5 | |

| Record name | N-Hydroxy-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。